![molecular formula C19H18N2O2 B6377319 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261975-91-0](/img/structure/B6377319.png)

2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Vue d'ensemble

Description

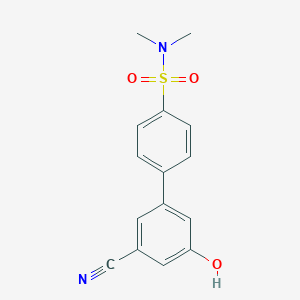

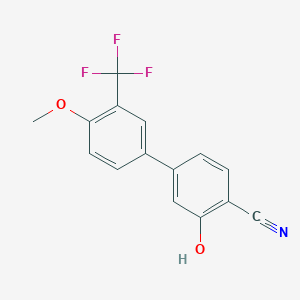

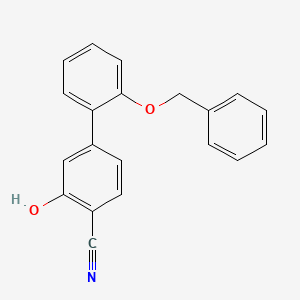

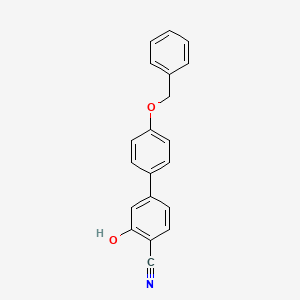

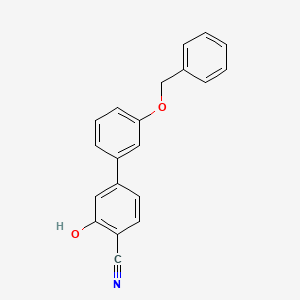

2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (hereafter referred to as 2-CYP95) is an organic compound with a wide range of applications in the scientific and medical fields. It is an aromatic compound containing a cyano group, a piperidine ring, and a phenol group. It has a molecular weight of 324.4 g/mol and is a white to off-white crystalline powder. 2-CYP95 has been used in a variety of research applications, including in biochemical and physiological studies, as well as in laboratory experiments.

Applications De Recherche Scientifique

2-CYP95 has been used in a variety of scientific research applications, including in biochemical and physiological studies. It has been used as a model compound to study the effect of cyano groups on the reactivity of phenols. 2-CYP95 has also been used in cell culture studies to investigate the effects of cyano groups on the uptake and metabolism of phenols. In addition, 2-CYP95 has been used as a model compound to study the pharmacokinetics and pharmacodynamics of cyano-containing compounds.

Mécanisme D'action

The mechanism of action of 2-CYP95 is not yet fully understood. However, it is believed that the cyano group on 2-CYP95 is responsible for its reactivity and pharmacological properties. The cyano group is believed to interact with the phenol group, resulting in a decrease in the pKa of the phenol group. This decrease in pKa is believed to increase the reactivity of the 2-CYP95, resulting in increased uptake and metabolism of the compound.

Biochemical and Physiological Effects

2-CYP95 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cGMP and cAMP in the brain, resulting in increased neuronal activity and synaptic plasticity. 2-CYP95 has also been shown to increase the levels of serotonin and dopamine in the brain, resulting in increased mood and improved cognitive function. In addition, 2-CYP95 has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

2-CYP95 has several advantages for use in laboratory experiments. It is a stable compound and is easy to synthesize and purify. In addition, it is relatively inexpensive compared to other compounds with similar properties. Furthermore, 2-CYP95 can be used in a variety of biochemical and physiological studies, making it a useful tool for research.

However, there are some limitations to the use of 2-CYP95 in laboratory experiments. It is a relatively new compound and its mechanism of action is still not fully understood. Furthermore, its effects on the body can vary depending on the dose and the individual. As such, it is important to use caution when using 2-CYP95 in laboratory experiments.

Orientations Futures

The potential applications of 2-CYP95 are numerous and are only beginning to be explored. In the future, 2-CYP95 could be used to develop new drugs for the treatment of various diseases, such as depression and anxiety. It could also be used to develop new treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, 2-CYP95 could be used to study the effects of cyano-containing compounds on the body, as well as to develop new methods for the synthesis and purification of cyano-containing compounds. Finally, 2-CYP95 could be used to develop new methods for the detection and quantification of cyano-containing compounds in biological samples.

Méthodes De Synthèse

2-CYP95 can be synthesized by a three-step reaction process. The first step involves the reaction of 2-hydroxy-4-nitrophenol with piperidine-1-carbonyl chloride to form 2-cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol. The second step involves the reaction of 2-cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol with a base, such as sodium hydroxide, to form 2-cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%. The final step involves the recrystallization of 2-cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%, to obtain a pure product.

Propriétés

IUPAC Name |

2-hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-17-12-16(8-9-18(17)22)14-4-6-15(7-5-14)19(23)21-10-2-1-3-11-21/h4-9,12,22H,1-3,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZAIPOCBOXPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685009 | |

| Record name | 4-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol | |

CAS RN |

1261975-91-0 | |

| Record name | 4-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

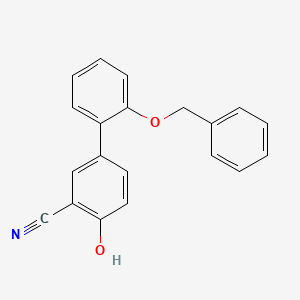

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)

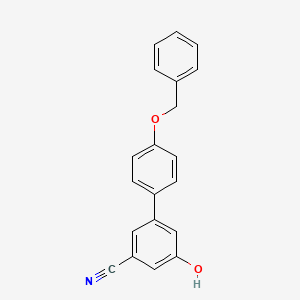

![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)